N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H23N/c1-12(2)9-6-7-13(12,3)11(8-9)14-10-4-5-10/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
AFVPSILLUXLAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC3CC3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Oxime
- Starting Material: D-camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)
- Reagents: Hydroxylamine hydrochloride, sodium acetate, ethanol, water
- Conditions: Stirring under nitrogen atmosphere at 60 °C overnight
- Procedure: Camphor is dissolved in ethanol and water; hydroxylamine hydrochloride and sodium acetate are added to form the oxime.
- Work-up: Extraction with diethyl ether, drying over sodium sulfate, recrystallization from ethanol.
- Yield: Approximately 56–60%
- Purity: >99% by quantitative NMR
This oxime serves as a crucial intermediate for further functionalization.
Conversion to N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide (Nitroimine)
- Reagents: Sodium nitrite, acetic acid, sodium hydroxide
- Conditions: Room temperature, dropwise addition of sodium nitrite solution to oxime in acetic acid, stirring for 16 hours
- Work-up: Basification with sodium hydroxide, extraction with ethyl ether, drying, and concentration under vacuum
- Yield: 87–90%
- Physical State: Yellow solid, stable when refrigerated
- Significance: Nitroimine intermediate is versatile for subsequent nucleophilic substitution and amination reactions.
Comparative Synthetic Methodologies
Classical vs. Sonochemical Methods
Research comparing classical and ultrasonic irradiation methods for camphor derivatives synthesis shows:
| Aspect | Classical Method | Sonochemical Method |
|---|---|---|
| Reaction Time | Hours to days (e.g., 20 h) | Minutes (5–18 min) |
| Yield Range | 30–90% | Comparable yields |
| Purity | High | High |
| Scalability | Established | Emerging |
Sonochemistry accelerates oxime and hydrazone formation but is less effective than classical methods for nitroimine transformations.
Analytical Data Supporting Synthesis
Nuclear Magnetic Resonance (NMR)
- 1H NMR: Characteristic signals for bicyclic methyl groups (0.7–1.2 ppm), amine protons, and imine protons (~8.2–8.9 ppm).
- 13C NMR: Signals corresponding to bicyclic carbons, methyl groups, and imine carbons (~170–190 ppm).
- Example: Oxime intermediate shows a singlet at 8.93 ppm (1H, oxime proton) and methyl singlets at 0.80, 0.92, and 1.01 ppm.
Infrared Spectroscopy (IR)
- Oxime: N–OH stretch (~3287 cm⁻¹), C=O stretch (~1686 cm⁻¹)
- Nitroimine: Characteristic nitro group absorptions (~1554, 1332 cm⁻¹), imine C=N stretch (~1643 cm⁻¹).
Summary Table of Preparation Steps
| Step | Compound | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | D-camphor, hydroxylamine hydrochloride, sodium acetate, EtOH/H2O, 60 °C overnight | 56–60 | High purity, crystalline |
| 2 | N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide | Oxime, NaNO2, AcOH, NaOH work-up, room temp, 16 h | 87–90 | Yellow solid, stable refrigerated |
| 3 | N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | Reaction of nitroimine with cyclopropylamine or reductive amination | Variable | Requires optimization, not fully detailed |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in the substituent attached to the bicyclic amine nitrogen:
Key Observations :
- The cyclopropyl group in the target compound provides a strained three-membered ring, enhancing torsional resistance compared to linear alkyl or aryl groups .
- Benzyl and biphenyl substituents increase lipophilicity and may improve membrane permeability but introduce metabolic stability challenges .
- Allyl and propargyl groups (e.g., in imine derivatives) enable further functionalization via thiol-ene or Huisgen cycloaddition reactions, critical in drug discovery .
Physicochemical Properties
Comparative NMR data highlights electronic environments influenced by substituents:
Biological Activity
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, often referred to as a bicyclic amine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 153.25 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 212 °C |
The compound features a bicyclic structure that contributes to its unique pharmacological profile.
1. Anticonvulsant Activity
Recent studies have demonstrated the anticonvulsant potential of this compound derivatives. For instance, a synthesized derivative was tested in models of chemically-induced seizures and exhibited significant protective effects.
Table 1: Anticonvulsant Activity Comparison
| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |
|---|---|---|
| Control | 0 | 0 |
| Camphor | 60 | 20 |
| Valproic Acid (VPA) | 80 | 60 |
| N-cyclopropyl derivative | 80 | 100 |
The results indicated that the N-cyclopropyl derivative not only provided immediate protection against seizures but also maintained efficacy over a longer duration, suggesting a prolonged mechanism of action .
2. Antimicrobial Activity
The compound has shown promise against various bacterial strains, including Mycobacterium tuberculosis. Research indicated that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations comparable to established anti-TB agents.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-cyclopropyl derivative | Mycobacterium tuberculosis | 3.12 |
| Ethambutol | Mycobacterium tuberculosis | 3.12 |
This suggests that the bicyclic amine could serve as a lead compound for developing new antimicrobial therapies .
The biological activity of this compound is attributed to its interaction with neurotransmitter systems and cellular pathways involved in seizure activity and bacterial resistance mechanisms. The compound appears to modulate GABAergic transmission, enhancing inhibitory neurotransmission which is crucial for anticonvulsant effects .
Case Studies
A recent study focused on the synthesis and evaluation of N-cyclopropyl derivatives highlighted their potential in treating neurological disorders and infections caused by resistant bacterial strains. The study employed various in vitro and in vivo models to assess efficacy and safety profiles.
Key Findings:
- The synthesized derivatives demonstrated enhanced potency compared to traditional treatments.
- Long-term administration resulted in minimal side effects, indicating favorable safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
